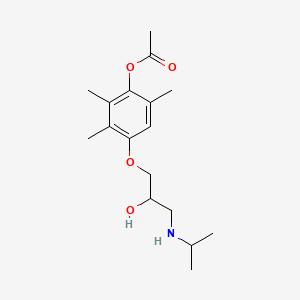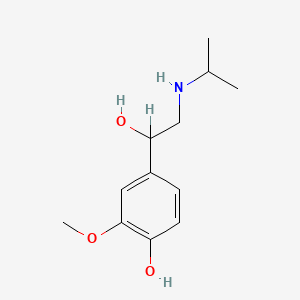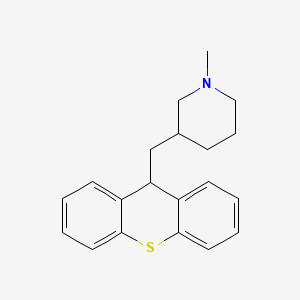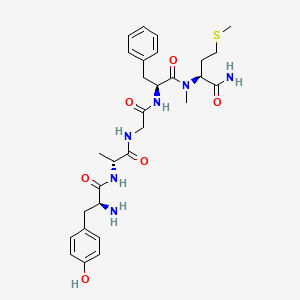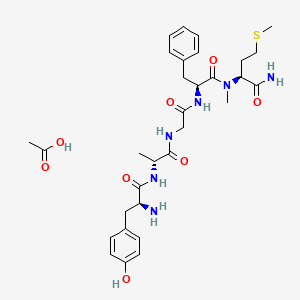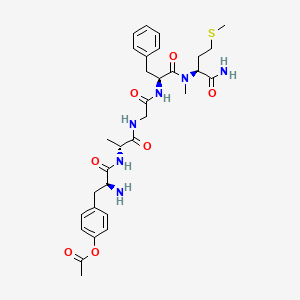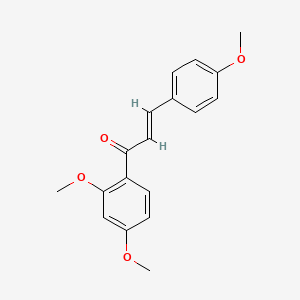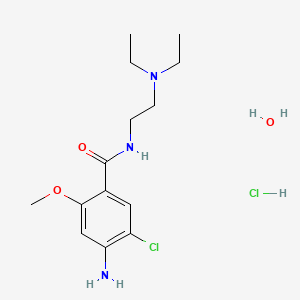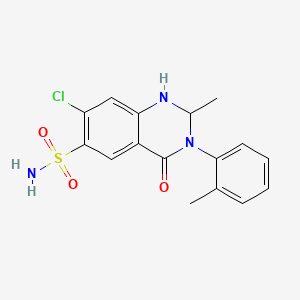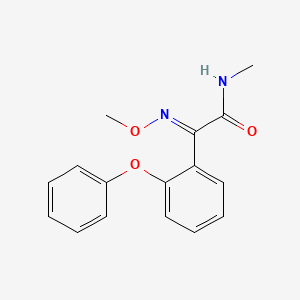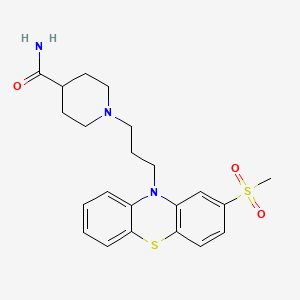
Midesteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It is primarily used in the treatment of respiratory diseases such as bronchitis, asthma, and chronic obstructive pulmonary disease (COPD) . The compound has shown potential in reducing lung tissue damage by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the lungs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Midesteine involves several steps. One common method includes the reaction of thiolactic acid with 2-thiophenecarbonyl chloride in the presence of triethylamine and tetrahydrofuran. The mixture is cooled and thionyl chloride is added while maintaining the temperature between 0 and 10°C. Subsequently, a solution of homocysteine thiolactone hydrochloride and triethylamine in water is added to the reaction, keeping the temperature below 10°C. The reaction is carried out for 1 hour at room temperature under agitation, followed by solvent evaporation at reduced pressure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions: Midesteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiol derivatives.
科学的研究の応用
Midesteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of proteolytic enzymes.
Biology: Investigated for its role in modulating immune responses by inhibiting neutrophil elastase.
Medicine: Explored as a potential therapeutic agent for treating respiratory diseases, including COPD and bronchitis.
Industry: Utilized in the development of new drugs targeting proteolytic enzymes
作用機序
Midesteine exerts its effects by inhibiting neutrophil elastase, an enzyme involved in the degradation of elastin and other extracellular matrix proteins. By binding to the active site of neutrophil elastase, this compound prevents the enzyme from breaking down elastin, thereby reducing tissue damage and inflammation in the lungs. This mechanism is particularly beneficial in conditions like COPD, where excessive elastase activity contributes to disease progression .
類似化合物との比較
ONO-5046: Another neutrophil elastase inhibitor used in respiratory disease research.
L-694,458: A potent elastase inhibitor with similar applications.
CE-1037: Known for its efficacy in inhibiting elastase activity.
GW-311616: A transition-state inhibitor of neutrophil elastase.
TEI-8362: Another acyl-enzyme inhibitor with potential therapeutic applications.
Uniqueness of Midesteine: this compound stands out due to its specific inhibition of neutrophil elastase and its potential for treating a range of respiratory diseases. Its unique chemical structure allows for effective binding to the active site of elastase, making it a valuable compound in both research and therapeutic contexts .
特性
CAS番号 |
94149-41-4 |
|---|---|
分子式 |
C12H13NO3S3 |
分子量 |
315.4 g/mol |
IUPAC名 |
S-[1-oxo-1-[(2-oxothiolan-3-yl)amino]propan-2-yl] thiophene-2-carbothioate |
InChI |
InChI=1S/C12H13NO3S3/c1-7(19-12(16)9-3-2-5-17-9)10(14)13-8-4-6-18-11(8)15/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |
InChIキー |
MKTVMEMIKNBVHI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2 |
正規SMILES |
CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(2-(3-thiophencarboxythio)-N-(dihydro-2(3H)-thiophenone-3-I))propionamide midesteine MR 889 MR-889 MR889 N-(S-(2-thiophenecarbonyl)-2-mercaptopropionyl)homocysteine lactone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


